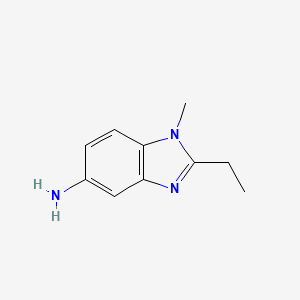

2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine

Description

Chemical Identity and Nomenclature

2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine (CAS Number 323584-32-3) is a substituted benzimidazole compound characterized by its distinctive molecular structure featuring three nitrogen atoms. The compound possesses a benzimidazole core with specific substitutions: an ethyl group at the 2-position, a methyl group at the 1-position (nitrogen), and an amine group at the 5-position of the benzene ring portion.

The molecular formula of this compound is C₁₀H₁₃N₃ with a calculated molecular weight of 175.23032 g/mol. The structure represents a bicyclic system where a benzene ring is fused with an imidazole ring, creating the characteristic benzimidazole scaffold. This particular derivative has three key functional groups strategically positioned to modify the electronic and chemical properties of the core structure.

The systematic nomenclature follows the International Union of Pure and Applied Chemistry (IUPAC) conventions for heterocyclic compounds, where the prefix "1H" indicates that a hydrogen atom is attached to the nitrogen atom at position 1 of the benzimidazole ring system. However, in this compound, that hydrogen is replaced by a methyl group, hence the "1-methyl" designation.

The compound can be represented through various chemical identifiers:

It is worth noting that this compound is sometimes encountered in its dihydrochloride salt form, which has the molecular formula C₁₀H₁₅Cl₂N₃ and a correspondingly higher molecular weight of 248.15200. The dihydrochloride form enhances water solubility while maintaining the core structure of the parent compound.

Historical Context in Benzimidazole Chemistry

The history of 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine is intrinsically linked to the broader development of benzimidazole chemistry. Benzimidazole, the foundational structure for this compound, has a rich historical background dating back to the late 19th century.

The parent benzimidazole structure was first synthesized in 1872 by Hoebrecker, followed by additional work from Ladenberg and Wundt between 1872 and 1878. These pioneering efforts established the fundamental synthetic approaches to benzimidazole compounds, laying groundwork for future developments. The initial synthesis involved the condensation of o-phenylenediamine with formic acid or its equivalent compounds.

However, despite this early discovery, the therapeutic potential and broader applications of benzimidazole compounds remained largely unexplored for nearly 80 years. The significant interest in benzimidazole chemistry experienced a resurgence in the 1940s when Woolley hypothesized that benzimidazoles possessed a purine-like structure that could elicit biological responses. This connection to purines, which are fundamental to nucleic acid structures, sparked renewed interest in benzimidazole derivatives.

The development of substituted benzimidazoles, including those with ethyl and methyl groups at various positions, gained momentum in the latter half of the 20th century. Researchers began exploring the effects of different substituents on the benzimidazole scaffold, leading to the eventual synthesis and characterization of compounds like 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine.

The specific compound 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine represents an evolution in benzimidazole chemistry where researchers sought to modify the core structure with strategic substitutions to enhance or alter its chemical properties and potential applications. The addition of an ethyl group at position 2, methylation at nitrogen 1, and an amine group at position 5 reflects the deliberate structural modifications aimed at creating compounds with specific chemical behaviors.

Significance in Heterocyclic Compound Research

2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine holds significant importance in heterocyclic compound research due to its unique structural features and potential applications. The benzimidazole scaffold itself is recognized as a privileged structure in chemical research, meaning it represents a molecular framework with inherent properties that make it valuable for multiple applications.

The significance of this specific compound can be understood through several key aspects:

Building Block Potential : 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine serves as a valuable building block for the synthesis of more complex organic molecules. The presence of the amine group at the 5-position provides a reactive site for further functionalization, allowing researchers to create more elaborate structures based on this core.

Structural Diversity : The compound represents an important example of how the benzimidazole scaffold can be modified with various substituents to create a diverse array of derivatives. This structural diversity is essential for structure-activity relationship studies in heterocyclic chemistry.

Research Applications : As a benzimidazole derivative, this compound can serve as a probe for studying enzyme mechanisms and protein interactions. The specific substitution pattern may influence its binding properties to various biological targets, making it valuable for fundamental research.

Synthetic Methodologies : The synthesis of 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine has contributed to the development of various synthetic methodologies for benzimidazole derivatives. Recent advances include green synthesis approaches that utilize environmentally friendly conditions.

The synthesis of benzimidazole derivatives like 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine typically involves condensation reactions of substituted o-phenylenediamines with carboxylic acids or their derivatives. Several synthetic routes have been developed, including:

The distinctive physicochemical properties of 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine make it particularly valuable for investigating structure-property relationships within the benzimidazole class. The compound exemplifies how strategic modifications to the benzimidazole core can create derivatives with potentially unique chemical behaviors.

Furthermore, the compound represents an important example of the broader benzimidazole class, which is known for its remarkable stability under extreme conditions. Benzimidazoles can withstand heating under pressure up to 270°C in concentrated sulfuric acid solution or treatment with hot hydrochloric acid or alkalis. This exceptional stability contributes to their value in various research applications.

Propriétés

IUPAC Name |

2-ethyl-1-methylbenzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-3-10-12-8-6-7(11)4-5-9(8)13(10)2/h4-6H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMZNESQQDSNIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(N1C)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424647 | |

| Record name | 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

323584-32-3 | |

| Record name | 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization. One common method includes the reaction of 2-ethylbenzaldehyde with o-phenylenediamine in the presence of an acid catalyst to form the benzimidazole ring. The reaction conditions often require heating under reflux for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the synthesis. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Oxidation Reactions

The ethyl group and aromatic system undergo oxidation under controlled conditions.

Mechanistic Insight : Oxidation of the ethyl group proceeds via radical intermediates, while N-oxide formation involves electrophilic attack on the benzimidazole nitrogen .

Substitution Reactions

The amine group at position 5 participates in nucleophilic substitutions, enabling functional diversification.

Acylation

Alkylation

Stereoelectronic Effects : Steric hindrance from the 1-methyl group directs substitution predominantly to the 5-amino position .

Cyclization Reactions

The amine facilitates heterocycle formation through intramolecular reactions.

Applications : Cyclized derivatives exhibit enhanced antimicrobial and anticancer activities compared to the parent compound .

Reduction Reactions

| Reagent | Conditions | Major Product | Key Observations |

|---|---|---|---|

| H₂, Pd/C | EtOH, RT, 12 hr | Partially hydrogenated derivative | Selective reduction of the benzimidazole ring is challenging; side products common |

Comparative Reactivity

A reactivity hierarchy for functional groups in the compound is established:

-

5-Amino group (most reactive: nucleophilic substitutions, acylations).

-

Ethyl group (moderate: oxidation, radical reactions).

-

Benzimidazole ring (least reactive: electrophilic substitutions require strong activating groups) .

Industrial-Scale Considerations

Applications De Recherche Scientifique

Introduction to 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine

2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine is a heterocyclic compound with the molecular formula C10H13N3. It belongs to the benzimidazole class, which is known for its diverse biological activities and applications in various scientific fields, including medicinal chemistry, materials science, and biochemistry. This article explores the applications of 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine, highlighting its significance in research and industry.

Medicinal Chemistry

2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine has been investigated for its potential therapeutic effects, particularly as a lead compound in drug discovery. Its unique structural properties allow it to interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Potential Therapeutic Effects

- Antimicrobial Activity : Research has indicated that this compound exhibits antimicrobial properties, which could be beneficial in developing new antibiotics or antifungal agents.

- Antiviral Properties : Studies are ongoing to evaluate its efficacy against viral infections, potentially leading to the creation of antiviral medications.

Chemical Synthesis

In organic chemistry, 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it valuable in synthetic pathways.

Types of Reactions

- Oxidation : Can be oxidized to form N-oxides using agents like hydrogen peroxide.

- Reduction : Can be reduced to yield various derivatives using reducing agents such as sodium borohydride.

- Substitution Reactions : The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.

Materials Science

The compound is also being explored for its applications in materials science. It can be utilized in developing advanced materials such as polymers and dyes due to its unique chemical properties.

Applications in Industry

- Polymer Development : Its structural characteristics can enhance the properties of polymers, making them suitable for specific applications.

- Dyes and Pigments : The compound's ability to form stable complexes may allow for its use in dye synthesis, contributing to the production of vibrant pigments.

Case Study 1: Antimicrobial Properties

A study conducted on various benzimidazole derivatives, including 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine, demonstrated significant antimicrobial activity against several bacterial strains. The results indicated that modifications to the benzimidazole structure could enhance antibacterial efficacy, suggesting a pathway for developing new antibiotics.

Case Study 2: Drug Development

Research published in medicinal chemistry journals highlighted the potential of 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine as a scaffold for novel drug candidates targeting specific enzymes involved in disease pathways. The compound's interactions with these enzymes were analyzed through molecular docking studies, revealing promising binding affinities that warrant further exploration.

Mécanisme D'action

The mechanism of action of 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Substituent Variations and Physicochemical Properties

Key structural differences among benzimidazole derivatives lie in substituent positions and functional groups, which influence lipophilicity, solubility, and receptor interactions.

Key Observations :

- Ethyl vs.

- Halogenation : Chloro-substituted analogues (e.g., 6-chloro derivatives) exhibit stronger AT1 receptor binding due to electron-withdrawing effects, critical for antihypertensive activity .

- Tetrazole Additions : Compounds with biphenyl tetrazole groups (e.g., in and ) show superior angiotensin II receptor antagonism, a hallmark of antihypertensive drugs like losartan .

Key Findings :

- Tetrazole Groups : Biphenyl tetrazole moieties significantly enhance receptor affinity due to ionic interactions with the AT1 receptor’s active site .

- Fluorinated Analogues : Trifluoromethyl groups (e.g., in EP 1 926 722 B1) improve metabolic stability and bioavailability by reducing oxidative degradation .

Activité Biologique

Overview

2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine is a heterocyclic compound characterized by the molecular formula . It belongs to the benzimidazole class, known for its diverse biological activities, including antimicrobial, antiviral, and potential anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Molecular Structure:

- Molecular Formula:

- Molecular Weight: 175.23 g/mol

Reactivity:

2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine can undergo various chemical reactions:

- Oxidation: Can be oxidized to form N-oxides.

- Reduction: Can be reduced to yield derivatives using agents like sodium borohydride.

- Substitution: Nucleophilic substitution reactions can occur at the amine group.

The biological activity of 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It modulates their activity, leading to various biological effects. The exact pathways involved are still under investigation, but preliminary studies suggest its potential as a therapeutic agent.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. It has been evaluated for its effectiveness against bacteria and viruses, showcasing promising results in inhibiting their growth.

Anticancer Activity

Several studies have explored the anticancer potential of 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine. Notably:

- In Vitro Studies: The compound has demonstrated cytotoxic effects on cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| HL60 | 8.3 |

| HCT116 | 1.3 |

These results suggest that 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine may serve as a lead compound in anticancer drug development.

Case Studies and Research Findings

Study on Anthelmintic Activity:

A study investigated the anthelmintic properties of various benzimidazole derivatives, including 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine. The results indicated that compounds with similar structures effectively reduced adult worm burdens in infected models when administered at appropriate dosages.

Pharmacological Evaluation:

In a pharmacological evaluation involving animal models, 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine was shown to possess significant macrofilaricidal activity against filarial infections. Doses ranging from 3.13 to 100 mg/kg resulted in marked reductions in microfilaremia levels.

Comparison with Similar Compounds

| Compound Name | Biological Activity |

|---|---|

| 1-Methyl-2-trifluoromethyl-benzimidazole | Moderate anticancer activity |

| 1-Cyclohexyl-benzimidazole | Antimicrobial properties |

| 2-Methyl-1-propyl-benzimidazole | Potential antiviral effects |

2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine stands out due to its unique substitution pattern, which enhances its solubility and reactivity compared to other benzimidazole derivatives.

Q & A

Q. What are the optimal synthetic routes for 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation of substituted anilines with aldehydes or ketones under acidic conditions. For example, derivatives of benzimidazoles are often synthesized by refluxing 1,2-diaminobenzenes with carboxylic acid derivatives in polar solvents (e.g., acetic acid) . Key intermediates (e.g., 2-ethyl-1-methyl precursors) are characterized using:

- Melting Point Analysis : To confirm purity.

- FTIR Spectroscopy : To verify functional groups (e.g., NH stretching at ~3400 cm⁻¹ for primary amines).

- NMR Spectroscopy : H NMR can resolve ethyl/methyl substituents (e.g., δ 1.2–1.4 ppm for CHCH- groups) .

Q. How is the stability of 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine assessed under varying pH and temperature conditions?

- Methodological Answer : Stability studies involve:

- Accelerated Degradation Tests : Incubate the compound in buffers (pH 1–12) at 25–60°C for 24–72 hours.

- HPLC Monitoring : Quantify degradation products using reverse-phase C18 columns and UV detection (λ = 254 nm).

- Mass Spectrometry : Identify breakdown products (e.g., demethylation or hydrolysis fragments) .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in spectral assignments for 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine derivatives?

- Methodological Answer : Discrepancies in NMR/IR data (e.g., ambiguous proton coupling or carbonyl signals) are resolved using single-crystal X-ray diffraction . For example:

Q. What computational strategies are employed to predict the biological activity of 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine analogs?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and QSAR models :

- Target Selection : Dock analogs into binding pockets of enzymes (e.g., cytochrome P450 or kinase targets).

- Binding Affinity Analysis : Compare docking scores (ΔG) to known inhibitors (e.g., imidazole-based drugs like omeprazole) .

- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity .

Q. How do reaction conditions influence the regioselectivity of 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine synthesis?

- Methodological Answer : Regioselectivity is controlled by:

- Catalyst Choice : Lewis acids (e.g., ZnCl) favor substitution at the 5-position over the 4-position.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on electrophilic carbons.

- Temperature : Higher temperatures (80–100°C) reduce side products (e.g., dimerization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.